molecular formula C32H20O B8255200 2-(10-Phenyl-9-anthracenyl)dibenzofuran

2-(10-Phenyl-9-anthracenyl)dibenzofuran

Cat. No.: B8255200
M. Wt: 420.5 g/mol
InChI Key: IDGRUXUQFTUJOT-UHFFFAOYSA-N
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Scientific Research Applications

2-(10-Phenyl-9-anthracenyl)dibenzofuran has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-Phenyl-9-anthracenyl)dibenzofuran typically involves the coupling of 10-phenylanthracene with dibenzofuran. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of 10-phenylanthracene with a halogenated dibenzofuran under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. This could include continuous flow synthesis techniques and the use of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(10-Phenyl-9-anthracenyl)dibenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 2-(10-Phenyl-9-anthracenyl)dibenzofuran exerts its effects is primarily related to its ability to transport electrons efficiently. This is due to the conjugated system of the anthracene and dibenzofuran moieties, which allows for effective delocalization of electrons. The compound interacts with molecular targets in electronic devices, facilitating charge transport and improving device performance .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(10-Phenylanthracen-9-yl)-phenyl)dibenzo[b,d]furan (m-PPDF)
  • 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan (p-PPDF)
  • 9-(10-Phenylanthracen-9-yl)-7H-Fluoreno[4,3-b]benzofuran

Uniqueness

2-(10-Phenyl-9-anthracenyl)dibenzofuran stands out due to its unique combination of anthracene and dibenzofuran, which imparts excellent thermal stability and electron-transporting properties. Compared to similar compounds, it offers a balance of stability and performance, making it particularly suitable for use in high-efficiency OLEDs .

Properties

IUPAC Name

2-(10-phenylanthracen-9-yl)dibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20O/c1-2-10-21(11-3-1)31-24-13-4-6-15-26(24)32(27-16-7-5-14-25(27)31)22-18-19-30-28(20-22)23-12-8-9-17-29(23)33-30/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGRUXUQFTUJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)OC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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